molecular formula C6H7IN2 B2759961 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole CAS No. 1426424-00-1

3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole

Cat. No.: B2759961
CAS No.: 1426424-00-1
M. Wt: 234.04
InChI Key: VDMYDFPQXAWWLE-UHFFFAOYSA-N
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Description

3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole is a heterocyclic compound with the molecular formula C6H7IN2 It is characterized by the presence of an iodine atom attached to a pyrazole ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole typically involves the iodination of 1,4,5,6-tetrahydrocyclopenta[C]pyrazole. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature. The reaction mixture is then worked up by dilution with water and extraction with ethyl acetate. The organic layer is separated and washed with aqueous sodium bicarbonate solution to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    N-iodosuccinimide (NIS): Used for iodination reactions.

    Dimethylformamide (DMF): Common solvent for reactions involving this compound.

    Sodium bicarbonate (NaHCO3): Used for washing organic layers during workup.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole involves its interaction with molecular targets and pathways within biological systems. The iodine atom and the pyrazole ring play crucial roles in its reactivity and binding properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,4,5,6-Tetrahydrocyclopenta[C]pyrazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Bromo-1,4,5,6-tetrahydrocyclopenta[C]pyrazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    3-Chloro-1,4,5,6-tetrahydrocyclopenta[C]pyrazole: Contains a chlorine atom, which also affects its chemical behavior compared to the iodine derivative.

Uniqueness

3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications, offering different reactivity profiles compared to its halogenated analogs.

Properties

IUPAC Name

3-iodo-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c7-6-4-2-1-3-5(4)8-9-6/h1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMYDFPQXAWWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (0.5 g, 3.29 mmol), and sodium bicarbonate (911 mg, 422 μL, 10.8 mmol) in dichloroethane (5 mL) and water (5 mL) were added in one portion sodium iodide (1.28 g, 8.54 mmol) and iodine (1.08 g, 4.27 mmol) and the mixture heated at to 100° C. (oil bath temperature) with vigorous stirring for 24 h. After cooling to 25° C. the mixture was diluted with dichloromethane then washed with 10% Na2S2O3 and saturated NaHCO3. The organic phases were combined, dried (MgSO4) and concentrated to a yellow solid which was dissolved in dichloromethane, cyclohexane added to promote solid formation and allowed to stand. The solid was separated by filtration and dried to give 3-iodo-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (580 mg, 2.48 mmol, 75%) as needles. MS (M+H)+=234.9; 1H NMR (CDCl3) δ: 2.71-2.99 (m, 31H), 2.39-2.66 (m, 4H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
422 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step Two
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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